4-Bromo-5-phenylthiazole-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-phenyl-1,3-thiazole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNOS/c11-10-9(14-8(6-13)12-10)7-4-2-1-3-5-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKFGLPJAQZFMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)C=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Thiazole Scaffolds in Modern Organic Synthesis
The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom, is a cornerstone of medicinal and organic chemistry. medmedchem.comwjrr.org Thiazole and its derivatives have garnered significant attention due to their presence in a wide array of biologically active compounds and approved pharmaceuticals. bohrium.comnih.gov The versatility of the thiazole scaffold is demonstrated by its inclusion in drugs with diverse therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antiretroviral agents. bohrium.com
The thiazole moiety is a "privileged structure" in drug discovery, meaning it is a molecular framework capable of binding to multiple biological targets. nih.gov This has led to its incorporation into numerous FDA-approved drugs. nih.gov Modifications at various positions on the thiazole ring can produce new compounds with a broad spectrum of therapeutic potentials, such as antioxidant, anti-tubercular, and diuretic effects. nih.gov The inherent reactivity of the thiazole ring, particularly the acidic proton at the C-2 position, makes it a valuable synthon for constructing more complex chemical entities. nih.gov The continuous exploration of thiazole derivatives highlights their central role in the design and optimization of novel bioactive drug candidates. nih.gov
Prominent Examples of Thiazole-Containing Pharmaceuticals
| Drug Name | Therapeutic Use |
|---|---|
| Sulfathiazole | Antimicrobial |
| Ritonavir | Antiretroviral (Anti-HIV) |
| Meloxicam | Anti-inflammatory |
| Ravuconazole | Antifungal |
| Nizatidine | H2 receptor antagonist (for ulcers) |
Strategic Importance of Formyl and Halogen Functional Groups for Chemical Transformation
Functional groups are specific arrangements of atoms within a molecule that are responsible for its characteristic chemical reactions. pressbooks.pubwikipedia.org The presence and positioning of the formyl (an aldehyde) and bromo (a halogen) groups on the 4-Bromo-5-phenylthiazole-2-carbaldehyde scaffold are critical to its utility as a synthetic intermediate. These groups provide reactive sites for a wide range of chemical modifications, allowing chemists to build molecular complexity in a controlled manner. pressbooks.pub
The aldehyde group (–CHO), also known as a formyl group when it is the subject of a functionalization reaction, is a terminal carbonyl group characterized by its high reactivity. solubilityofthings.comwikipedia.org This reactivity stems from the electrophilic nature of the carbonyl carbon, making it susceptible to attack by nucleophiles. solubilityofthings.com This property allows aldehydes to participate in a vast number of chemical transformations, including:
Oxidation to form carboxylic acids. solubilityofthings.com
Reduction to form primary alcohols.
Nucleophilic addition reactions , leading to the formation of new carbon-carbon bonds (e.g., Grignard reactions, Wittig reactions) and carbon-nitrogen bonds (e.g., reductive amination).
Condensation reactions , such as the Claisen-Schmidt condensation, to form larger structures like chalcones. nih.gov
The bromine atom serves as another crucial reactive handle. As a halogen, it makes the carbon atom to which it is attached susceptible to nucleophilic substitution or elimination reactions. wikipedia.org More importantly, in the context of an aromatic ring like thiazole (B1198619), a bromine substituent is an ideal functional group for participating in transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, and include foundational methods in modern synthesis such as:
Suzuki Coupling (with boronic acids)
Heck Coupling (with alkenes)
Sonogashira Coupling (with terminal alkynes)
Buchwald-Hartwig Amination (with amines)
The combined presence of both a formyl group and a bromine atom on the same thiazole core makes this compound a highly versatile building block. Chemists can selectively react one group while leaving the other intact for subsequent transformations, enabling the stepwise and controlled synthesis of complex, multi-functionalized thiazole derivatives.
Reactivity of Key Functional Groups
| Functional Group | Class | Key Reactions |
|---|---|---|
| -CHO | Aldehyde (Formyl) | Nucleophilic Addition, Oxidation, Reduction, Condensation |
Overview of Advanced Synthetic Challenges and Opportunities in Thiazole Chemistry
Retrosynthetic Analysis and Strategic Disconnections for the Thiazole Nucleus
Retrosynthetic analysis of this compound reveals several logical disconnections to identify plausible starting materials. The core of the strategy lies in dissecting the thiazole ring itself. The primary disconnections break the C(2)-N(3) and C(4)-C(5) bonds or the N(3)-C(4) and C(2)-S(1) bonds, which correspond to the well-established Hantzsch thiazole synthesis and related methodologies.
A primary retrosynthetic route involves disconnecting the thiazole ring to reveal an α-halocarbonyl compound and a thioamide. For the target molecule, this translates to disconnecting the C4-C5 and N3-C2 bonds. This leads back to a key intermediate, an α-bromoketone bearing the phenyl group, and a thioformamide (B92385) derivative that would provide the C2-carbaldehyde precursor.
Alternatively, the formyl group at the C2 position can be considered a result of a functional group interconversion (FGI). A common strategy is the oxidation of a C2-methyl or C2-hydroxymethyl group, or the formylation of a C2-unsubstituted thiazole. This simplifies the initial ring-forming reaction. For instance, a 4-bromo-5-phenylthiazole (B12963737) intermediate could be formylated in a subsequent step. The bromination step itself can also be envisioned as a late-stage functionalization of a 5-phenylthiazole-2-carbaldehyde precursor.
Therefore, a plausible retrosynthetic pathway is:
Functional Group Interconversion (FGI): The 2-carbaldehyde can be derived from a precursor such as a 2-hydroxymethyl or a 2-lithiated species.
Electrophilic Bromination: The 4-bromo substituent can be introduced via regioselective bromination of a 5-phenylthiazole (B154837) precursor.
Thiazole Ring Formation: The core 5-phenylthiazole ring can be disconnected via the Hantzsch synthesis from an appropriate α-haloketone and a thioamide.
This analysis suggests that the synthesis can be approached by first constructing a 5-phenylthiazole core, followed by sequential, regioselective functionalization at the C2 and C4 positions.
Classical and Contemporary Approaches to the Thiazole Ring System
The formation of the thiazole ring is a well-trodden path in organic synthesis, with several robust methods available for constructing this key heterocycle.
Hantzsch Thiazole Synthesis and its Variations
The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely used methods for the preparation of thiazole derivatives. The classical reaction involves the cyclocondensation of an α-haloketone with a thioamide. The reaction typically proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring.
For the synthesis of a 5-phenyl substituted thiazole, a suitable α-haloketone such as 2-halo-1-phenylethanone would be a key starting material. The choice of thioamide determines the substituent at the C2 position. For instance, reacting 2-bromo-1-phenylethanone with thioformamide would, in principle, yield 5-phenylthiazole. Variations of the Hantzsch synthesis have been developed to improve yields, shorten reaction times, and employ more environmentally benign conditions, such as using microwave irradiation. nih.gov One-pot, multi-component variations of the Hantzsch synthesis have also been reported, where the α-haloketone is generated in situ or where three components, such as a ketone, a halogen source, and a thioamide, are combined. nih.gov
Table 1: Examples of Hantzsch Thiazole Synthesis Variations
| Starting Material 1 | Starting Material 2 | Conditions | Product Type |
| α-Haloketone | Thioamide | Reflux in alcohol | Substituted thiazole |
| Ketone, Halogen | Thiourea (B124793) | One-pot | 2-Aminothiazole derivative |
| 3-(Bromoacetyl)-pyran-2-one | Thiourea, Benzaldehydes | Heterogeneous catalyst, Ultrasonic irradiation | Trisubstituted thiazole |
Cyclocondensation Reactions for Thiazole Formation
Beyond the classical Hantzsch synthesis, other cyclocondensation strategies provide access to the thiazole nucleus. These methods often involve different starting materials but share the common theme of forming the five-membered ring through the joining of two or three molecular fragments.
One notable method is the reaction of α-aminonitriles with carbon disulfide, known as the Cook-Heilbron synthesis, which typically yields 5-aminothiazole derivatives. Another approach involves the reaction of compounds containing an active methylene (B1212753) group adjacent to a carbonyl or cyano group with a source of sulfur and nitrogen. These reactions often provide highly substituted thiazoles and can be tailored by the choice of the starting active methylene compound.
The key advantage of these diverse cyclocondensation reactions is the ability to access a wide range of substitution patterns on the thiazole ring by varying the precursors.
Multi-Component Reaction Strategies
Multi-component reactions (MCRs) have emerged as powerful tools in modern organic synthesis due to their efficiency in building molecular complexity in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of thiazole derivatives. nih.gov
These reactions often combine elements of classical named reactions, such as the Hantzsch synthesis, in a one-pot procedure. For example, a ketone, an aldehyde, and a sulfur/nitrogen source like thiourea can be condensed together to form highly functionalized thiazoles. nih.gov The operational simplicity, high atom economy, and ability to generate diverse libraries of compounds make MCRs an attractive strategy for synthesizing complex thiazole derivatives.
Introduction of Bromo- and Phenyl Substituents on the Thiazole Ring
The synthesis of this compound requires the specific placement of the bromo and phenyl groups on the thiazole ring. The phenyl group is typically incorporated during the ring formation, as seen in the Hantzsch synthesis using a phenacyl halide. The bromo group is often introduced later via electrophilic substitution.
Regioselective Bromination Techniques
The introduction of a bromine atom onto a pre-formed thiazole ring is a common strategy. The position of bromination is dictated by the electronic properties of the thiazole ring and any existing substituents. The thiazole ring is generally electron-rich, but the positions have different reactivities. The C5 position is often the most susceptible to electrophilic attack, followed by the C4 and then the C2 position. However, the presence of directing groups can alter this selectivity.
For a 5-phenylthiazole, direct bromination would likely occur at the C4 or C2 position. The phenyl group at C5 may influence the regioselectivity of the electrophilic attack. Common brominating agents for such transformations include N-bromosuccinimide (NBS) and elemental bromine. mdpi.com The choice of solvent and reaction conditions can be crucial in controlling the regioselectivity of the bromination. For example, using NBS in a solvent like acetonitrile (B52724) at room temperature is a widely used method for the regioselective bromination of various aromatic and heteroaromatic compounds. mdpi.com
In cases where direct bromination lacks the desired regioselectivity, alternative strategies can be employed. These include directed metalation-bromination, where a directing group guides a metalating agent (like lithium diisopropylamide) to a specific position, which is then quenched with a bromine source.
Table 2: Common Reagents for Regioselective Bromination
| Reagent | Typical Conditions | Selectivity |
| N-Bromosuccinimide (NBS) | Acetonitrile or CCl4, often with a radical initiator or light | Generally selective for allylic, benzylic, or electron-rich aromatic positions |
| Bromine (Br2) | Acetic acid, Chloroform | Can be less selective, often requires a Lewis acid catalyst for less reactive rings |
| Tetra-n-butylammonium bromide (TBABr) | With an activator like tosic anhydride | Used for regioselective bromination of N-oxides |
Methods for Phenyl Group Installation
The introduction of a phenyl group onto the thiazole ring, specifically at the C-5 position, can be achieved through various synthetic routes. Two prominent methods include building the thiazole ring with the phenyl group already in place via the Hantzsch synthesis or introducing the phenyl group onto a pre-formed thiazole ring using cross-coupling reactions.
The Hantzsch thiazole synthesis is a foundational method for constructing the thiazole nucleus. researchgate.net This reaction typically involves the condensation of an α-haloketone with a thioamide. organic-chemistry.org To achieve a 5-phenylthiazole derivative, a phenacyl halide, such as 2-bromoacetophenone, serves as the key starting material, directly incorporating the phenyl group at what will become the C-5 position of the resulting thiazole ring. organic-chemistry.org
Alternatively, modern cross-coupling reactions provide a powerful tool for C-C bond formation. The Suzuki-Miyaura cross-coupling reaction is particularly effective for installing aryl substituents on heterocyclic rings. researchgate.netgoogle.com This palladium-catalyzed reaction couples an organoboron reagent (e.g., phenylboronic acid) with a halide (e.g., a bromothiazole derivative). beilstein-journals.orgbiosynth.com To synthesize a 5-phenylthiazole, a 5-bromothiazole (B1268178) intermediate would be reacted with phenylboronic acid in the presence of a palladium catalyst and a base. google.com This method offers high yields and tolerates a wide range of functional groups. biosynth.com
| Method | Key Reagents | Position of Phenyl Group | Key Features |
| Hantzsch Synthesis | α-haloketone (e.g., 2-bromoacetophenone), Thioamide | C-5 | Builds the thiazole ring with the phenyl group incorporated from the start. |
| Suzuki-Miyaura Coupling | Phenylboronic acid, Bromothiazole, Palladium catalyst, Base | C-5 (from 5-bromothiazole) | Installs the phenyl group on a pre-existing thiazole core; offers high yields and functional group tolerance. researchgate.netgoogle.combiosynth.com |
Formylation Strategies for the Carbaldehyde Moiety
Once the 4-bromo-5-phenylthiazole core is established, the final key step is the introduction of the carbaldehyde group at the C-2 position. This transformation can be accomplished through electrophilic substitution or by using organometallic intermediates.
Vilsmeier-Haack Formylation Procedures
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgchemistrysteps.comnumberanalytics.com The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). ijpcbs.comwikipedia.org This electrophilic reagent then attacks the heterocyclic ring to introduce a formyl group after hydrolysis of an intermediate iminium salt. wikipedia.org
For thiazole derivatives, the Vilsmeier-Haack reaction is a viable strategy. Studies on substituted 4-phenyl-2-aminothiazoles have shown that formylation can occur on the thiazole ring, demonstrating the feasibility of this approach. researchgate.net The regioselectivity of the formylation on a 4-bromo-5-phenylthiazole substrate would be crucial, with the C-2 position being a likely target for electrophilic attack due to the electronic nature of the thiazole ring. The reaction is generally mild and efficient for suitable substrates. ijpcbs.com
General Reaction Scheme: Substituted Thiazole + POCl₃/DMF → [Iminium Salt Intermediate] --(H₂O workup)→ Thiazole-2-carbaldehyde
Alternative One-Carbon Homologation Methods
An alternative to direct electrophilic formylation involves the use of organometallic intermediates. This approach transforms a C-2 halide into a nucleophilic species that can then react with a formylating agent.
A notable method involves the preparation of a Grignard reagent from a 2-bromothiazole (B21250) compound. google.com The 2-bromothiazole is reacted with magnesium to form the corresponding thiazol-2-ylmagnesium bromide. This Grignard reagent is then reacted with a formylating agent, such as DMF or another suitable carboxamide, followed by acidic hydrolysis to yield the desired 2-thiazole carbaldehyde. google.com This method provides a high-yield pathway to the target aldehyde under relatively mild conditions, making it suitable for industrial applications. google.com
Synthetic Sequence:
Grignard Formation: 4-Bromo-5-phenyl-2-lithiothiazole (formed via lithium-halogen exchange) + MgBr₂ → 4-Bromo-5-phenylthiazol-2-ylmagnesium bromide
Formylation: 4-Bromo-5-phenylthiazol-2-ylmagnesium bromide + DMF → Intermediate adduct
Hydrolysis: Intermediate adduct + H₃O⁺ → this compound
This organometallic route offers a distinct advantage by precisely controlling the position of formylation at C-2, starting from the corresponding 2-halo precursor.
Advanced Synthetic Techniques and Green Chemistry Considerations
To improve the efficiency, yield, and environmental footprint of the synthesis, advanced techniques such as microwave-assisted and ultrasound-mediated reactions are increasingly being employed.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis for dramatically reducing reaction times and, in many cases, increasing product yields. researchgate.net In the context of thiazole synthesis, microwave-assisted Hantzsch reactions have been shown to produce aminothiazole derivatives in significantly higher yields (e.g., 95%) and shorter times (e.g., 30 minutes) compared to conventional heating methods that may require several hours. chemistrysteps.com Microwave heating has also been successfully applied to Suzuki-Miyaura cross-coupling reactions for the synthesis of 5-substituted thiazoles in aqueous media, aligning with the principles of green chemistry. researchgate.net
| Technique | Reaction Type | Typical Improvement |
| Microwave-Assisted | Hantzsch Synthesis | Reduced reaction time (e.g., 8 hours to 30 minutes), Increased yield. chemistrysteps.com |
| Microwave-Assisted | Suzuki-Miyaura Coupling | Rapid, high-yielding synthesis in aqueous medium. researchgate.net |
Ultrasound-Mediated Reaction Protocols
Ultrasonic irradiation provides another non-conventional energy source for accelerating chemical reactions. The phenomenon of acoustic cavitation enhances mass transfer and creates localized high-temperature and high-pressure zones, leading to increased reaction rates. Ultrasound has been effectively used in one-pot, multi-component procedures for synthesizing Hantzsch thiazole derivatives. rsc.org Compared to conventional heating, ultrasound-mediated methods often result in dramatically higher yields and shorter reaction times. rsc.org This technique represents an efficient and green alternative for the synthesis of the thiazole core.
Reactivity of the Aldehyde Functional Group
The aldehyde functional group in this compound is a primary site for a variety of chemical transformations. The electrophilic nature of the carbonyl carbon, influenced by the electron-withdrawing thiazole ring, dictates its reactivity towards nucleophiles and its participation in condensation, oxidation, and reduction reactions.
Nucleophilic Addition Reactions
The carbonyl carbon of the aldehyde group is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction involves the addition of a nucleophile to the carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate. Subsequent protonation typically yields an alcohol. The general mechanism of nucleophilic addition is a cornerstone of carbonyl chemistry. While specific studies on this compound are not detailed in the available literature, its reactivity is expected to be analogous to other aromatic aldehydes. The aldehyde group can participate in various nucleophilic addition reactions, which can influence molecular targets and pathways.
Common nucleophiles that can react with this aldehyde include:
Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add alkyl or aryl groups to the carbonyl carbon, leading to the formation of secondary alcohols after an aqueous workup.
Cyanide Ions: The addition of a cyanide ion (from sources like HCN or NaCN) forms a cyanohydrin, a versatile intermediate in organic synthesis.
Ylides: In the Wittig reaction, phosphorus ylides react with the aldehyde to form alkenes, replacing the C=O bond with a C=C bond.
Condensation and Imine Formation
Aldehydes readily undergo condensation reactions with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is a reversible condensation process that involves the initial nucleophilic addition of the amine to the aldehyde carbonyl, followed by the elimination of a water molecule. nih.govresearchgate.net The formation of the C=N double bond is typically catalyzed by a trace amount of acid. redalyc.org
The general reaction for imine formation is as follows:
| Reactant 1 | Reactant 2 | Product | Conditions |
|---|---|---|---|
| This compound | Primary Amine (R-NH₂) | N-substituted imine | Acid catalyst, removal of water |
These imine derivatives are valuable intermediates in the synthesis of various nitrogen-containing heterocyclic compounds and have been explored for their biological activities. nih.gov The carbon-nitrogen double bond in the resulting imine is itself susceptible to further reactions, such as reduction to a secondary amine. masterorganicchemistry.com
Oxidation and Reduction Pathways
The aldehyde functional group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid, 4-bromo-5-phenylthiazole-2-carboxylic acid, using a variety of common oxidizing agents. These include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O) as used in the Tollens' test.
Reduction: The aldehyde can be reduced to form 4-bromo-5-phenylthiazol-2-ylmethanol. Standard reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder reagent that selectively reduces aldehydes and ketones, making it suitable for this conversion without affecting other potential functional groups.
Alpha-Carbon Reactivity and Enolization
Many aldehydes and ketones undergo substitution reactions at the alpha-carbon, the carbon atom adjacent to the carbonyl group. libretexts.orgmsu.edu These reactions, such as halogenation or aldol (B89426) condensations, proceed through the formation of an enol or enolate intermediate. msu.edu However, in the case of this compound, the aldehyde group is directly attached to the C2 position of the thiazole ring. This carbon atom does not have any hydrogen atoms attached to it. Therefore, this compound cannot form an enol or enolate at the alpha-position and does not undergo typical alpha-carbon substitution reactions. msu.edu Its reactivity is confined to the carbonyl group itself and the other substituents on the thiazole ring.
Reactivity of the Aryl Bromide Substituent
The bromine atom at the C4 position of the thiazole ring is a key functional group that enables a wide range of synthetic modifications, particularly through transition metal-catalyzed cross-coupling reactions. This aryl bromide moiety serves as a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and are widely used in the synthesis of complex organic molecules. nih.gov The C-Br bond in this compound is susceptible to oxidative addition to a low-valent palladium(0) species, initiating the catalytic cycle for several important named reactions. researchgate.net The development of synthetic strategies for the bromination of thiazole cores allows for the implementation of various cross-coupling reactions. beilstein-archives.orgresearchgate.net
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide. orgsyn.org this compound can be coupled with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base to yield the corresponding 4-aryl- or 4-vinyl-5-phenylthiazole-2-carbaldehydes. researchgate.net This reaction has a high tolerance for various functional groups, including the aldehyde present in the substrate. Conditions have been identified that enable the regioselective double Suzuki coupling of related dibromothiophene aldehydes. nih.gov
| Component | Examples | Reference |
|---|---|---|
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | orgsyn.org |
| Ligand | Triphenylphosphine (PPh₃) | orgsyn.org |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄ | researchgate.netorgsyn.org |
| Solvent | Toluene, Dioxane, 1-Propanol/Water | researchgate.netorgsyn.org |
| Coupling Partner | Arylboronic acid (Ar-B(OH)₂) | orgsyn.orgresearchgate.net |
Heck-Mizoroki Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.org This reaction provides a means to introduce alkenyl substituents at the 4-position of the thiazole ring. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. beilstein-journals.org The choice of base and reaction conditions can be crucial for achieving high yields and selectivity. researchgate.net
| Component | Examples | Reference |
|---|---|---|
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | researchgate.netorganic-chemistry.org |
| Ligand | PPh₃, P(o-tolyl)₃ | organic-chemistry.org |
| Base | Et₃N, K₂CO₃, NaOAc | researchgate.netorganic-chemistry.org |
| Solvent | DMF, NMP, Acetonitrile | researchgate.net |
| Coupling Partner | Alkene (e.g., Styrene, Acrylates) | organic-chemistry.org |
Sonogashira Coupling: The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of an amine base. organic-chemistry.orgrsc.org Applying this reaction to this compound would allow for the synthesis of 4-alkynyl-5-phenylthiazole derivatives, which are valuable precursors for more complex structures. nih.gov Copper-free Sonogashira protocols have also been developed. nih.gov
| Component | Examples | Reference |
|---|---|---|
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(dppf)₂Cl₂ | organic-chemistry.orgnih.gov |
| Copper Co-catalyst | CuI | organic-chemistry.orgnih.gov |
| Base | Et₃N, Diisopropylamine (DIPA) | researchgate.netorganic-chemistry.org |
| Solvent | THF, DMF, Toluene | researchgate.netnih.gov |
| Coupling Partner | Terminal Alkyne (RC≡CH) | organic-chemistry.org |
Nucleophilic Aromatic Substitution (SNAr) on the Brominated Thiazole
Nucleophilic aromatic substitution (SNAr) is a potential reaction pathway, though generally less favored than cross-coupling for aryl bromides unless the aromatic system is highly electron-deficient. The thiazole ring is inherently electron-deficient, and this effect is enhanced by the electron-withdrawing nature of the C2-carbaldehyde group. These factors could activate the C4 position towards attack by strong nucleophiles (e.g., alkoxides, thiolates, or amines). The reaction proceeds via a two-step addition-elimination mechanism, forming a temporary Meisenheimer complex. nih.gov However, palladium-catalyzed reactions are often more efficient and proceed under milder conditions for aryl bromides. mdpi.com
Metal-Halogen Exchange Reactions
The bromine atom on the thiazole ring can be replaced by a metal through a metal-halogen exchange reaction. wikipedia.org This is typically achieved by treating the substrate with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium or tert-butyllithium), at low temperatures. ias.ac.in For this compound, this reaction must be conducted at very low temperatures (typically -78 °C or below) to prevent the organolithium reagent from adding to the electrophilic aldehyde group. tcnj.edu This exchange generates a highly reactive 4-lithiothiazole intermediate, which can then be quenched with a variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce new functional groups at the C4 position. nih.gov
Electrophilic Aromatic Substitution on the Phenyl Ring and Thiazole Core
Electrophilic aromatic substitution (EAS) describes reactions where an electrophile replaces an atom, usually hydrogen, on an aromatic ring. wikipedia.org
Phenyl Ring: The phenyl ring at the C5 position can undergo electrophilic aromatic substitution. The thiazole ring acts as a deactivating, meta-directing substituent due to its electronegativity and electron-withdrawing character. Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation would be expected to occur on the phenyl ring, primarily at the meta positions, and would require harsher conditions than for benzene (B151609) itself. masterorganicchemistry.commasterorganicchemistry.com
Thiazole Core: The thiazole ring is an electron-deficient heterocycle, which makes it generally unreactive towards electrophilic aromatic substitution. wikipedia.org The presence of the electron-withdrawing aldehyde group at C2 further deactivates the ring. Therefore, EAS reactions directly on the thiazole core of this compound are considered highly unlikely to occur under standard conditions.
Cycloaddition Reactions Involving the Thiazole Ring
Extensive searches of scientific literature and chemical databases did not yield specific studies detailing the participation of the thiazole ring of this compound in cycloaddition reactions. While cycloaddition reactions are a well-established class of reactions for various heterocyclic compounds, including some thiazole derivatives, no research data was found for this specific reaction and compound.
Generally, the aromaticity of the thiazole ring can render it less reactive in cycloaddition reactions compared to less aromatic systems. However, certain substituted thiazoles have been shown to participate in reactions such as Diels-Alder reactions, though this is not universally observed and is highly dependent on the substitution pattern of the thiazole ring and the nature of the reacting partner. For instance, 4-alkenylthiazoles can act as dienes in Diels-Alder reactions. Other specialized cycloaddition reactions have been reported for different classes of thiazole-containing compounds, such as the [2+2] photocycloaddition of 4-aryliden-5(4H)-thiazolones.
Without specific experimental or computational studies on this compound, any discussion of its potential behavior in cycloaddition reactions would be purely speculative. Further research is required to determine if the electronic and steric effects of the bromo, phenyl, and carbaldehyde substituents would permit the thiazole ring of this compound to engage in such transformations.
Mechanistic Investigations and Reaction Pathway Elucidation
Detailed Mechanistic Pathways for Key Synthetic Steps
The synthesis of 4-Bromo-5-phenylthiazole-2-carbaldehyde can be envisaged through a multi-step process, likely commencing with a variation of the Hantzsch thiazole (B1198619) synthesis, followed by functionalization to introduce the carbaldehyde group.
A probable synthetic route involves the reaction of a suitable α-haloketone with a thioamide. Specifically, the thiazole ring system can be constructed from the condensation of an α-bromo- or α-chlorophenylacetaldehyde derivative with a thioamide. The Hantzsch thiazole synthesis is a reliable method for the formation of thiazoles, involving the reaction between an α-halocarbonyl compound and a thioamide or thiourea (B124793). kuey.net
Step 1: Thiazole Ring Formation (Hantzsch Synthesis)
The core 5-phenylthiazole (B154837) scaffold can be synthesized via the reaction of 2-bromo-1-phenylethanone with a suitable thioamide that can provide the C2 and N3 atoms of the thiazole ring. A plausible thioamide for this purpose would be one that can be later converted to the 2-carbaldehyde. An alternative and more direct approach would involve a reagent that already contains the C2 carbon at the aldehyde oxidation state or a precursor to it.
Step 2: Bromination of the Thiazole Ring
Subsequent bromination of the 5-phenylthiazole intermediate would likely occur at the C4 position. The thiazole ring is an electron-rich heterocycle, and electrophilic substitution is a common reaction. The phenyl group at C5 would influence the regioselectivity of this substitution. Generally, in the thiazole ring, the C5 position is the most nucleophilic and thus the preferred site for electrophilic attack. However, with the C5 position already occupied by a phenyl group, electrophilic substitution would be directed to the next available activated position, which is often the C4 position.
Step 3: Introduction of the Carbaldehyde Group
The introduction of the carbaldehyde group at the C2 position can be achieved through several methods. One common method is the oxidation of a 2-hydroxymethylthiazole precursor. For instance, the synthesis of the related compound 2-(4-bromo-phenyl)-thiazole-4-carbaldehyde has been reported to proceed via the oxidation of [2-(4-bromo-phenyl)-thiazol-4-yl]-methanol using manganese(IV) oxide. chemicalbook.com A similar strategy could be employed for this compound.
Alternatively, the aldehyde group can be introduced via a Grignard reaction. A 2-bromothiazole (B21250) derivative can be converted to a Grignard reagent, which then reacts with a formylating agent like N,N-dimethylformamide (DMF). google.com
A plausible mechanistic pathway for the synthesis is outlined below:
Formation of the Thiazole Ring: The synthesis would likely start with the condensation of an α-haloketone (e.g., 2-bromo-1-phenylethanone) with a thioamide. The initial step is the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring.
Bromination: The resulting 5-phenylthiazole would then undergo electrophilic bromination. The bromine atom would be directed to the C4 position due to the directing effect of the phenyl group at C5.
Formylation: The final step would be the introduction of the aldehyde group at C2. This could be achieved by lithiation at the C2 position followed by quenching with DMF, or by oxidation of a pre-installed 2-methyl or 2-hydroxymethyl group.
Kinetic Studies and Reaction Rate Determination
| Factor | Influence on Reaction Rate |
| Nature of the Halogen in α-Haloketone | The reactivity generally follows the order I > Br > Cl, consistent with the leaving group ability of the halide. |
| Solvent Polarity | The reaction is typically favored in polar solvents that can stabilize the charged intermediates formed during the reaction. |
| Temperature | As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate. |
| Concentration of Reactants | The rate of reaction is dependent on the concentration of both the α-haloketone and the thioamide. |
For the subsequent bromination and formylation steps, the reaction rates would also be dependent on the specific reagents and conditions employed. For instance, the rate of electrophilic bromination would be influenced by the nature of the brominating agent (e.g., Br2, NBS) and the presence of any catalysts.
Identification and Trapping of Reaction Intermediates
Direct experimental evidence for the identification and trapping of reaction intermediates in the synthesis of this compound is scarce. However, based on the proposed mechanistic pathways, several transient species can be postulated.
In the Hantzsch thiazole synthesis , a key intermediate is the initial adduct formed from the nucleophilic attack of the thioamide on the α-haloketone. This is followed by a cyclized, non-aromatic thiazoline (B8809763) intermediate, which then dehydrates to form the aromatic thiazole ring.
For the formylation via a Grignard reagent , the 2-thiazolylmagnesium bromide would be a key intermediate. This organometallic species is highly reactive and would be generated in situ.
While no specific trapping experiments are reported for this exact compound, the existence of these intermediates is well-supported by numerous studies on the synthesis of other thiazole derivatives.
Regioselectivity and Stereoselectivity in Derivatization Reactions
The reactivity and regioselectivity of the this compound ring in derivatization reactions are dictated by the electronic properties of the thiazole nucleus and the influence of the existing substituents.
Electrophilic Aromatic Substitution: The thiazole ring is generally susceptible to electrophilic attack. The electron-donating character of the sulfur and nitrogen atoms activates the ring. In the case of this compound, the C5 position is occupied by a phenyl group. The C2 position is generally the preferred site for nucleophilic substitution in thiazoles. kuey.net The presence of the electron-withdrawing carbaldehyde group at C2 would further deactivate this position towards electrophilic attack and activate it towards nucleophilic attack. The bromine at C4 is a deactivating group for electrophilic substitution but can be a site for metal-halogen exchange to generate a nucleophilic center.
Nucleophilic Aromatic Substitution: The C2 position of the thiazole ring is electron-deficient and is the most likely site for nucleophilic attack. kuey.net The presence of the aldehyde group at this position would make it a primary target for nucleophiles, for example, in Wittig-type reactions or the formation of imines. The bromine atom at the C4 position could also be susceptible to nucleophilic substitution, particularly under forcing conditions or through transition-metal-catalyzed cross-coupling reactions.
Reactions of the Aldehyde Group: The carbaldehyde group at C2 will undergo all the typical reactions of an aldehyde, such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation with various nucleophiles to form imines, oximes, hydrazones, etc. These reactions would be stereoselective if a chiral reagent or catalyst is employed.
The regioselectivity of derivatization is summarized in the table below:
| Reaction Type | Preferred Position(s) | Influencing Factors |
| Electrophilic Substitution | C5 (if unsubstituted) | The inherent electronic properties of the thiazole ring. The phenyl group at C5 in the target molecule blocks this position. |
| Nucleophilic Substitution | C2 | The electron-withdrawing nature of the nitrogen atom and the carbaldehyde group. |
| Metal-Halogen Exchange | C4 | The presence of the bromine atom allows for the generation of a nucleophilic center at this position. |
| Reactions at the Aldehyde | C2-aldehyde | The carbonyl carbon is electrophilic and will react with a wide range of nucleophiles. |
Advanced Spectroscopic and Analytical Methodologies for Structural Confirmation and Characterization of Reaction Products and Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise connectivity of atoms in a molecule. For 4-Bromo-5-phenylthiazole-2-carbaldehyde, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would provide a complete structural assignment.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aldehyde proton, typically in the downfield region (δ 9-10 ppm), and for the protons of the phenyl group. The substitution pattern on the phenyl ring would influence the multiplicity and chemical shifts of these aromatic protons, generally appearing between δ 7-8 ppm. For a related compound, 2-Bromo-4-phenyl-1,3-thiazole, the phenyl protons appear as multiplets in the δ 7.40-7.92 ppm range, and the thiazole (B1198619) proton as a singlet at δ 8.16 ppm. researchgate.net
¹³C NMR: The carbon-13 NMR spectrum would provide information on all unique carbon atoms in the molecule. Key resonances would include the carbonyl carbon of the aldehyde group (typically δ 180-190 ppm), the carbons of the thiazole ring, and the carbons of the phenyl ring. The carbon attached to the bromine atom would also exhibit a characteristic chemical shift. For comparison, in other substituted thiazoles, the thiazole ring carbons can appear in a broad range from approximately δ 110 to 170 ppm.
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings within the phenyl ring. HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, while HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations, which are crucial for confirming the connectivity between the phenyl ring, the thiazole ring, and the carbaldehyde group.
Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shift Ranges
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aldehyde (-CHO) | 9.0 - 10.0 | 180 - 190 |
| Phenyl (C₆H₅) | 7.0 - 8.0 | 125 - 140 |
| Thiazole Ring | - | 110 - 170 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₀H₆BrNOS), the expected exact mass can be calculated. The presence of bromine would be readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), leading to two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. Fragmentation analysis, often aided by techniques like tandem mass spectrometry (MS/MS), would provide structural information by identifying characteristic fragment ions resulting from the cleavage of the molecule.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule based on their vibrational frequencies.
IR Spectroscopy: The IR spectrum of this compound would be expected to show a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1680-1700 cm⁻¹. Other characteristic bands would include C-H stretching vibrations for the aromatic ring and the aldehyde, C=N and C=C stretching vibrations from the thiazole and phenyl rings, and the C-Br stretching vibration at lower frequencies. For 2-Bromo-4-phenyl-1,3-thiazole, characteristic IR peaks are observed at 3098, 3063 (aromatic C-H), 1476, and 1420 cm⁻¹ (aromatic C=C). researchgate.net
Interactive Data Table: Key Expected IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aldehyde (C=O) | Stretching | 1680 - 1700 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Thiazole/Phenyl C=C, C=N | Stretching | 1400 - 1600 |
| C-Br | Stretching | 500 - 600 |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline solid. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. Such an analysis would confirm the planar structure of the thiazole ring and the relative orientation of the phenyl ring and the carbaldehyde group. For a related compound, 2-Bromo-4-phenyl-1,3-thiazole, X-ray crystallography revealed that the planes of the thiazole and phenyl rings are inclined at an angle of 7.45 (10)°. researchgate.net This type of data is crucial for understanding intermolecular interactions in the solid state, such as π-π stacking or halogen bonding.
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any isomers or impurities that may have formed during its synthesis.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of a sample. By using an appropriate stationary phase (e.g., C18) and mobile phase, a sharp, single peak would indicate a high degree of purity. The retention time is a characteristic property of the compound under specific chromatographic conditions.
Gas Chromatography (GC): For volatile and thermally stable compounds, GC coupled with a mass spectrometer (GC-MS) can be used for both purity assessment and identification of components in a mixture.
Column Chromatography: Preparative column chromatography is a standard method for the purification of the compound on a larger scale. The choice of solvent system and stationary phase (typically silica (B1680970) gel) would be optimized to achieve efficient separation.
Theoretical and Computational Chemistry Studies of 4 Bromo 5 Phenylthiazole 2 Carbaldehyde and Its Reactivity
Electronic Structure and Molecular Orbital Analysis (e.g., HOMO/LUMO energies)
Analysis of the electronic structure provides fundamental insights into the chemical reactivity and properties of a molecule. For 4-Bromo-5-phenylthiazole-2-carbaldehyde, this would involve the examination of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A small energy gap generally indicates high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govorientjchem.org
In a typical study, the spatial distribution of the HOMO and LUMO across the this compound structure would be visualized. It is expected that the HOMO would be localized over the electron-rich regions of the thiazole (B1198619) and phenyl rings, while the LUMO would likely be concentrated on the electron-withdrawing carbaldehyde group. researchgate.net The energies of these orbitals would be calculated and presented in a data table.
Table 1: Hypothetical Frontier Molecular Orbital Data (Note: The following values are illustrative examples based on similar molecules and not actual calculated data for this compound.)
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.1 |
| Energy Gap (ΔE) | 4.4 |
Prediction of Reactivity Descriptors and Site Selectivity
Key global reactivity descriptors include:
Chemical Potential (μ): Related to the tendency of electrons to escape from the system.
Global Hardness (η): Measures the resistance to change in electron distribution.
Global Softness (S): The reciprocal of hardness, indicating high reactivity.
Electrophilicity Index (ω): Quantifies the ability of the molecule to accept electrons.
Local reactivity is often analyzed using Fukui functions or by mapping the Molecular Electrostatic Potential (MEP) . The MEP surface visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the oxygen atom of the carbaldehyde group would be expected to show a negative potential (red), making it a site for electrophilic attack, while the aldehyde hydrogen and parts of the aromatic rings might show positive potential (blue), indicating sites susceptible to nucleophilic attack.
Conformational Analysis and Energy Landscape Mapping
Conformational analysis is essential for molecules with rotatable bonds, as their three-dimensional shape can significantly influence their properties and biological activity. The key rotatable bond in this compound is the one connecting the phenyl ring to the thiazole ring.
A conformational analysis study would involve systematically rotating this bond and calculating the energy at each step to map the potential energy surface. This process identifies the most stable conformers (energy minima) and the transition states (energy maxima) that separate them. The results would reveal the preferred orientation of the phenyl ring relative to the thiazole ring and the energy barriers for rotation between different conformations.
Molecular Dynamics Simulations for Dynamic Behavior
While DFT calculations provide a static picture of the molecule at its lowest energy state, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. An MD simulation would model the movements of the atoms in this compound at a given temperature, often in a simulated solvent environment to mimic real-world conditions.
This analysis provides insights into the molecule's flexibility, conformational changes, and interactions with surrounding solvent molecules. Key parameters like the Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg) would be calculated to assess the stability and compactness of the structure throughout the simulation.
Computational Prediction of Spectroscopic Parameters
Computational chemistry can predict various spectroscopic properties, which can then be used to interpret or verify experimental data. For this compound, the following spectra would typically be simulated:
Infrared (IR) and Raman Spectra: Calculations of vibrational frequencies would predict the positions and intensities of peaks in the IR and Raman spectra. These theoretical spectra are invaluable for assigning specific vibrational modes to experimentally observed peaks.
Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts for ¹H and ¹³C atoms would be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. This helps in the assignment of signals in experimental NMR spectra. researchgate.net
UV-Visible Spectrum: Time-Dependent DFT (TD-DFT) calculations would be used to predict the electronic transitions and the corresponding absorption wavelengths (λmax) in the UV-Vis spectrum, providing information about the molecule's electronic structure and color.
Applications of 4 Bromo 5 Phenylthiazole 2 Carbaldehyde As a Versatile Synthon in Chemical Research
Building Block for Complex Heterocyclic Systems
The aldehyde group at the 2-position of the thiazole (B1198619) ring is a versatile functional group that can participate in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This reactivity, in principle, allows for the construction of more complex molecular architectures.
Synthesis of Fused Thiazole Architectures
Construction of Polycyclic Scaffolds
The presence of both a bromo-substituent and an aldehyde group offers multiple reaction sites for the construction of polycyclic scaffolds. The bromine atom could be utilized in cross-coupling reactions, while the aldehyde could be involved in cyclization reactions. Despite this potential, documented synthetic routes starting from 4-Bromo-5-phenylthiazole-2-carbaldehyde to construct such scaffolds are not described in the reviewed literature.
Incorporation into Multi-Heterocyclic Frameworks
The synthesis of multi-heterocyclic frameworks often relies on the sequential or tandem reaction of multifunctional building blocks. This compound possesses the necessary functionality to be a candidate for such syntheses. However, specific research demonstrating its successful incorporation into multi-heterocyclic frameworks is not currently available.
Precursor in Materials Science Research
Thiazole-containing compounds are of interest in materials science due to their electronic properties and thermal stability. The specific compound this compound could potentially be used to synthesize novel materials.
Synthesis of Monomers for Functional Polymers
The aldehyde and bromo functionalities on this compound could be modified to create a polymerizable monomer. For instance, the aldehyde could be converted to a vinyl group, and the bromine could be used as a point of polymerization. Nevertheless, there are no specific reports on the synthesis and polymerization of monomers derived from this compound.
Components for Organic Electronic Materials (e.g., OLEDs, OFETs)
The thiazole ring is an electron-rich heterocycle that can be found in some organic electronic materials. The phenyl and bromo substituents on the thiazole core of this compound could be used to tune the electronic properties of resulting materials. While this makes it a compound of potential interest, its direct application or the synthesis of derivatives for use in Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs) is not documented in the available literature.
Ligand Development for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
The structural attributes of this compound make it a promising candidate for the synthesis of porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). The thiazole ring, with its nitrogen and sulfur heteroatoms, can act as a coordinating site for metal ions in the formation of MOFs. Thiazole- and thiadiazole-based ligands have been successfully employed in the construction of luminescent MOFs, where the heterocyclic core contributes to the photophysical properties of the resulting framework.
In the realm of COFs, the aldehyde functionality is particularly valuable. Thiazole-linked COFs have been synthesized through a one-pot, three-component reaction involving an aldehyde, an amine, and elemental sulfur. cdnsciencepub.comnih.gov This approach allows for the direct incorporation of the thiazole moiety into the COF backbone. The resulting thiazole-linked COFs exhibit high stability and have been investigated for applications such as photocatalysis and water sensing. bohrium.commdpi.com The presence of the phenyl group in this compound can further influence the porosity and electronic properties of the COF, while the bromine atom offers a site for post-synthetic modification.
Table 1: Potential of this compound in MOF and COF Synthesis
| Framework Type | Key Functional Group | Potential Role of this compound |
|---|---|---|
| MOF | Thiazole N and S atoms | Coordination to metal centers |
| COF | Aldehyde | Polycondensation with amine linkers to form imine or thiazole linkages |
Design of Photoactive or Optoelectronic Compounds
Thiazole-containing compounds are known for their interesting photophysical properties and are utilized in the design of photoactive and optoelectronic materials. The extended π-conjugation provided by the phenylthiazole system in this compound is a key feature for such applications. Derivatives of thiazolo[5,4-d]thiazole (B1587360), a related fused-ring system, have been shown to exhibit fluorescence spanning the visible spectrum, with their emission properties being dependent on their solid-state packing.
The aldehyde group of this compound can be readily transformed into various other functional groups, allowing for the synthesis of a wide range of derivatives with tunable optical and electronic properties. For instance, condensation reactions with active methylene (B1212753) compounds can lead to push-pull chromophores with potential for non-linear optical applications. Furthermore, the bromine atom can be utilized in cross-coupling reactions, such as the Suzuki or Sonogashira reaction, to introduce other chromophoric units and extend the π-conjugated system, thereby modulating the absorption and emission characteristics of the molecule.
Role in Catalyst Design and Ligand Development
The structural features of this compound make it a valuable precursor for the development of various types of ligands and catalysts.
While direct applications of this compound in the synthesis of chiral ligands are not extensively documented, its functional groups offer clear potential. The aldehyde can be converted into a chiral alcohol via asymmetric reduction or addition of an organometallic reagent in the presence of a chiral catalyst. This chiral alcohol can then be further elaborated. Alternatively, the aldehyde can be reacted with chiral diamines to form chiral Schiff base ligands. The thiazole ring can act as a coordinating element in the final ligand, and the phenyl and bromo substituents can be used to tune the steric and electronic properties of the ligand, which is crucial for achieving high enantioselectivity in asymmetric catalysis.
The thiazole moiety of this compound can be a precursor to N-heterocyclic carbenes (NHCs), which are a prominent class of organocatalysts. Alkylation of the thiazole nitrogen atom would lead to a thiazolium salt. Deprotonation of this salt would generate the corresponding NHC. The substituents on the thiazole ring, namely the bromo and phenyl groups, would influence the steric and electronic properties of the resulting NHC, and thereby its catalytic activity. Thiazolium-based organocatalysts are known to catalyze a variety of reactions, including the benzoin (B196080) condensation and Stetter reaction.
The phenylthiazole scaffold is a known ligand motif for transition metal catalysis. For instance, 2-methyl- and 2-amino-4-phenyl-1,3-thiazole have been used to prepare palladium(II) complexes that are active catalysts for the Suzuki-Miyaura cross-coupling reaction. bohrium.comcdnsciencepub.com In these complexes, the ligand coordinates to the palladium center through the thiazole nitrogen and a C-H activation of the ortho-position of the phenyl ring. It is conceivable that this compound could form similar cyclometalated palladium complexes. The aldehyde group could potentially also participate in coordination, and the bromine atom on the thiazole ring provides an additional handle for further reactions.
Table 2: Potential Catalytic Applications of Derivatives of this compound
| Catalyst Type | Derivative | Potential Reaction |
|---|---|---|
| Asymmetric Catalyst | Chiral amino-alcohols | Asymmetric addition reactions |
| Organocatalyst | Thiazolium salts | Benzoin condensation, Stetter reaction |
Utility in Combinatorial Library Synthesis for Chemical Diversity (Methodological Focus)
The aldehyde functionality of this compound makes it an excellent substrate for multicomponent reactions (MCRs), which are powerful tools in combinatorial chemistry for the rapid generation of diverse libraries of compounds. Aldehydes are common starting materials in a variety of MCRs, such as the Ugi and Passerini reactions.
Specifically, aldehydes can be used in the synthesis of thiazole derivatives themselves through multicomponent reactions. For example, a one-pot reaction of an aldehyde, an isothiocyanate, and an alkyl bromide can yield highly substituted thiazoles. nih.govbenthamdirect.com This demonstrates the potential of this compound to act as a building block for the combinatorial synthesis of more complex thiazole-containing scaffolds. The presence of the bromine atom allows for a subsequent diversification step through cross-coupling reactions, further expanding the chemical space of the resulting library. This dual functionality makes this compound a valuable tool for the discovery of new bioactive molecules and materials.
Future Research Directions and Unexplored Avenues in 4 Bromo 5 Phenylthiazole 2 Carbaldehyde Chemistry
Development of Novel and Sustainable Synthetic Routes
The advancement of synthetic methodologies for 4-Bromo-5-phenylthiazole-2-carbaldehyde is crucial for its accessibility and application. Future research should prioritize the development of novel, efficient, and environmentally benign synthetic routes.
One promising avenue lies in the exploration of one-pot, multi-component reactions. mdpi.com These strategies offer significant advantages by minimizing waste, reducing reaction times, and simplifying purification processes. The classic Hantzsch thiazole (B1198619) synthesis, a cornerstone for this heterocyclic system, can be adapted to greener conditions. mdpi.combepls.com The use of recyclable catalysts, such as silica-supported tungstosilisic acid, and alternative energy sources like ultrasonic irradiation, could significantly enhance the sustainability of its synthesis. mdpi.com
Furthermore, the development of modular and scalable synthetic protocols is highly desirable. nih.govresearchgate.net A cascade approach, allowing for the construction of the thiazole core and introduction of the formyl group in a sequential, uninterrupted process, would be a significant step forward. nih.govresearchgate.net The use of readily available and inexpensive starting materials is also a key consideration for making this compound more accessible for large-scale applications.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| One-Pot Multi-Component Reactions | Reduced waste, shorter reaction times, simplified purification | Identification of novel catalyst systems and reaction conditions |
| Green Hantzsch Synthesis | Environmentally benign, use of reusable catalysts | Application of solid-supported catalysts and alternative energy sources |
| Modular and Scalable Protocols | Efficient for large-scale production, high purity | Development of cascade reactions and utilization of inexpensive substrates |
Investigation of Unconventional Reactivity Patterns
The unique arrangement of functional groups in this compound—a bromine atom, a phenyl group, and an aldehyde on a thiazole core—presents a rich landscape for exploring unconventional reactivity.
The bromine atom at the 4-position is a key handle for a variety of cross-coupling reactions. While standard coupling reactions are likely applicable, future research could delve into more novel transformations. For instance, photoredox-catalyzed reactions could enable unique C-C and C-heteroatom bond formations under mild conditions. The aldehyde group at the 2-position is a versatile functional group that can participate in a wide array of reactions beyond simple condensation. Its use in multicomponent reactions, such as the Passerini or Ugi reactions, could lead to the rapid generation of complex and diverse molecular scaffolds.
Moreover, the thiazole ring itself can participate in various transformations. The exploration of C-H activation at the thiazole core, potentially directed by the existing functional groups, could open up new avenues for late-stage functionalization, allowing for the synthesis of derivatives that are otherwise difficult to access.
Exploration of Advanced Applications in Emerging Chemical Technologies
While thiazole derivatives have established roles in medicinal chemistry, the unique substitution pattern of this compound makes it a promising candidate for advanced applications in emerging technologies.
In the realm of materials science, this compound could serve as a precursor for novel organic semiconductors. The thiazolo[5,4-d]thiazole (B1587360) fused system, which could potentially be synthesized from derivatives of this molecule, is known for its electron-deficient nature, high oxidative stability, and rigid planar structure, making it suitable for applications in organic electronics. rsc.org The aldehyde functionality provides a convenient point for extending the conjugation of the system through condensation reactions, leading to materials with tailored optoelectronic properties. For instance, its derivatives could be incorporated into covalent triazine frameworks (CTFs) for applications in photocatalysis, such as hydrogen production and dye degradation. rsc.org
Another exciting prospect is its use in the development of chemical sensors. The thiazole nucleus, combined with the reactive aldehyde group, can be functionalized to create systems that exhibit changes in their optical or electronic properties upon binding to specific analytes.
| Application Area | Potential Role of this compound | Research Focus |
| Organic Electronics | Building block for organic semiconductors | Synthesis of extended π-conjugated systems and evaluation of their electronic properties |
| Photocatalysis | Precursor for functional materials in covalent triazine frameworks | Incorporation into porous materials for enhanced photocatalytic activity |
| Chemical Sensors | Core scaffold for analyte-responsive molecules | Functionalization with recognition motifs and study of sensing mechanisms |
In-depth Theoretical Predictions Guiding Experimental Discovery
Computational chemistry offers a powerful tool to guide and accelerate the discovery of new reactions and applications for this compound. Density Functional Theory (DFT) calculations can be employed to predict a range of molecular properties and reactivity patterns. nih.govmdpi.com
Future theoretical studies could focus on several key areas. Firstly, a detailed analysis of the molecule's electronic structure, including the frontier molecular orbitals (HOMO-LUMO), can provide insights into its reactivity and potential for charge transfer in electronic materials. mdpi.com Secondly, computational modeling can be used to predict the feasibility and outcomes of various chemical reactions, helping to optimize reaction conditions and identify promising synthetic pathways. This can be particularly useful for exploring unconventional reactivity patterns, as discussed earlier.
Furthermore, theoretical calculations can aid in the design of new functional materials. By modeling the properties of hypothetical derivatives of this compound, researchers can screen for candidates with desired electronic, optical, or binding properties before embarking on their synthesis. This in-silico design approach can significantly streamline the development of new materials for specific applications.
Scale-up Considerations for Advanced Material Applications
For this compound to be utilized in advanced material applications, the development of a scalable and cost-effective synthesis is paramount. Future research must address the challenges associated with transitioning from laboratory-scale synthesis to industrial production.
A recent study on a related thiazolo[4,5-d] mdpi.comrsc.orgnih.govtriazole system demonstrated a scalable synthetic route, allowing for the production of several grams of the material in a single batch. rsc.orgnih.gov Similar efforts are needed for this compound. This involves optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and complex purification procedures. nih.govresearchgate.net The development of continuous flow processes could also be a viable strategy for large-scale production, offering better control over reaction parameters and improved safety.
Collaboration between academic researchers and industrial chemists will be crucial to bridge the gap between discovery and application. A thorough understanding of process chemistry and engineering principles will be necessary to develop a robust and economically viable manufacturing process for this promising chemical compound.
Q & A
Q. What are the standard synthetic routes for preparing 4-bromo-5-phenylthiazole-2-carbaldehyde, and how are intermediates characterized?
The compound is typically synthesized via condensation reactions between brominated thiazole precursors and substituted benzaldehydes. For example, SynChem, Inc. lists it as a product (SC-15133), suggesting a method involving brominated thiazole intermediates and aldehydes under reflux conditions with catalysts like glacial acetic acid . Intermediates are characterized using H NMR (e.g., δ 8.92 ppm for aldehyde protons in related compounds), mass spectrometry (e.g., m/z 240 [M+1]), and elemental analysis to confirm purity and structure .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Key techniques include:
- H NMR : To identify aldehyde protons (δ ~9.9–10.5 ppm) and aromatic protons from the phenyl and thiazole moieties (δ 7.3–8.5 ppm) .
- Mass spectrometry (EI) : To confirm molecular weight (e.g., m/z 293 for CHBrNOS) and fragmentation patterns .
- X-ray crystallography : For unambiguous structural confirmation, as demonstrated for similar thiazole-carbaldehyde derivatives .
Q. How does the bromine substituent influence the reactivity of this compound in further functionalization?
The bromine atom at the 4-position acts as a directing group, enabling regioselective cross-coupling reactions (e.g., Suzuki-Miyaura). It also increases electrophilicity at the aldehyde group, facilitating nucleophilic additions or condensations to form hydrazones or imines .
Advanced Research Questions
Q. What strategies optimize the yield of this compound in large-scale synthesis?
- Solvent selection : Absolute ethanol or DMF enhances solubility of intermediates .
- Catalyst optimization : Glacial acetic acid (5 drops per 0.001 mol substrate) improves reaction rates in condensation steps .
- Reaction monitoring : TLC or HPLC tracks intermediate formation, reducing side products like over-brominated derivatives .
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?
Q. What role does this compound play in designing bioactive molecules?
The aldehyde group serves as a versatile handle for synthesizing Schiff bases or heterocyclic derivatives with potential antimicrobial or anticancer activity. For instance, analogous thiazole-carbaldehyde derivatives have been used to develop quinazolinone hybrids targeting kinase inhibition .
Q. How do substituents on the phenyl ring affect the electronic properties of this compound?
Electron-withdrawing groups (e.g., -NO, -CF) increase the electrophilicity of the aldehyde, accelerating nucleophilic attacks. Conversely, electron-donating groups (e.g., -OCH) stabilize the aromatic system, as shown in SynChem’s derivatives like 2-(4-methoxyphenyl)thiazole-5-carbaldehyde (SC-15137) .
Methodological Challenges and Contradictions
Q. Why might crystallization attempts of this compound fail, and how can this be addressed?
Poor crystallization may arise from conformational flexibility or solvent impurities. Strategies include:
- Slow evaporation : Use high-purity solvents like ethyl acetate/hexane mixtures.
- Seeding : Introduce microcrystals of analogous compounds (e.g., 5-bromo-2-chlorobenzoic acid derivatives) to induce nucleation .
Q. How can discrepancies in biological activity data for derivatives of this compound be analyzed?
- Dose-response curves : Validate activity across multiple assays (e.g., MIC for antimicrobial studies vs. IC in cytotoxicity assays) .
- Metabolic stability tests : Use liver microsomes to rule out rapid degradation as a cause of false negatives .
Applications in Experimental Design
Q. What computational tools are recommended for predicting the reactivity of this compound in silico?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
